2-(2-Ethoxyethoxy)-N-(3-isobutoxybenzyl)aniline
Overview
Description
2-(2-Ethoxyethoxy)-N-(3-isobutoxybenzyl)aniline is an organic compound that belongs to the class of aniline derivatives. These compounds are characterized by the presence of an aniline group, which is a phenyl group attached to an amino group. The compound also contains ethoxyethoxy and isobutoxybenzyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyethoxy)-N-(3-isobutoxybenzyl)aniline typically involves multiple steps:
Formation of the Ethoxyethoxy Group: This can be achieved by reacting ethylene glycol with ethanol in the presence of an acid catalyst.
Attachment of the Isobutoxybenzyl Group: This step involves the reaction of isobutyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling with Aniline: The final step involves the coupling of the ethoxyethoxy and isobutoxybenzyl groups with aniline under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyethoxy)-N-(3-isobutoxybenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe in biochemical assays to study enzyme activity.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: Could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyethoxy)-N-(3-isobutoxybenzyl)aniline would depend on its specific application. In a biochemical context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be determined by the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)-N-(3-isobutoxybenzyl)aniline: Similar structure but with a methoxy group instead of an ethoxy group.
2-(2-Ethoxyethoxy)-N-(3-tert-butoxybenzyl)aniline: Similar structure but with a tert-butoxy group instead of an isobutoxy group.
Properties
IUPAC Name |
2-(2-ethoxyethoxy)-N-[[3-(2-methylpropoxy)phenyl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-4-23-12-13-24-21-11-6-5-10-20(21)22-15-18-8-7-9-19(14-18)25-16-17(2)3/h5-11,14,17,22H,4,12-13,15-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEJAYVNIUUVRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1NCC2=CC(=CC=C2)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701166644 | |
Record name | N-[2-(2-Ethoxyethoxy)phenyl]-3-(2-methylpropoxy)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040691-40-4 | |
Record name | N-[2-(2-Ethoxyethoxy)phenyl]-3-(2-methylpropoxy)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1040691-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(2-Ethoxyethoxy)phenyl]-3-(2-methylpropoxy)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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